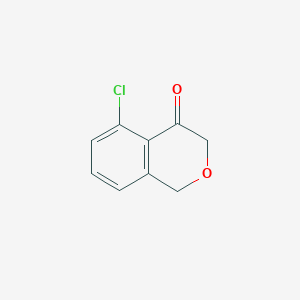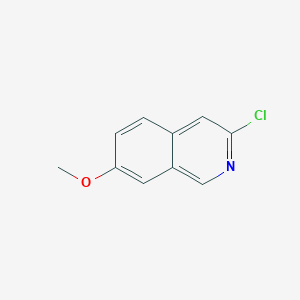
4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazoles, including “4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole”, has been reported in the literature . The method involves the alkylation of azoles (such as pyrazoles) with Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the title compounds in yields ranging from 16% to 65% .Molecular Structure Analysis
The molecular structure of “4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” consists of a pyrazole ring attached to a pyrrolidine ring via a methylene bridge . The pyrazole ring is substituted at the 4-position with a methyl group .Applications De Recherche Scientifique
Cognitive Disorders and Brain Chemistry
- 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole derivatives have been explored in the context of cognitive disorders. For example, PF-04447943, a novel PDE9A inhibitor, exhibits procognitive activity in rodent models and synaptic stabilization in an amyloid precursor protein transgenic mouse model. It has been shown to elevate central cGMP levels in the brain and is considered a promising pharmacological tool for testing clinical hypotheses in diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
Structural and Chemical Analysis
- The compound 2-[(4-chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester, which includes a 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole structure, has been analyzed for its structural properties using spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data. This research contributes to the understanding of the chemical and physical properties of such compounds (Meskini et al., 2011).
Antitubercular and Antifungal Activity
- Novel derivatives containing the 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole structure have been synthesized and evaluated for their antitubercular and antifungal activities. Some compounds in this category have shown promising results in combating tuberculosis and fungal infections (Syed et al., 2013).
Polymer Chemistry
- In the field of polymer chemistry, complexes involving 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole have been used as catalysts for vinyl-addition polymerization of norbornene. These studies provide insights into how the molecular structure of catalysts influences polymerization behavior and the properties of the resulting polymers (Benade et al., 2011).
Propriétés
IUPAC Name |
4-methyl-1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-5-11-12(6-8)7-9-3-2-4-10-9/h5-6,9-10H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOWPAAOYNLRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



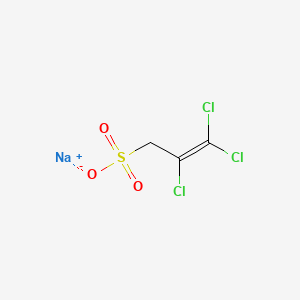
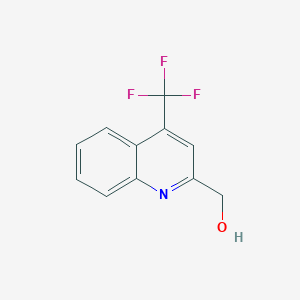
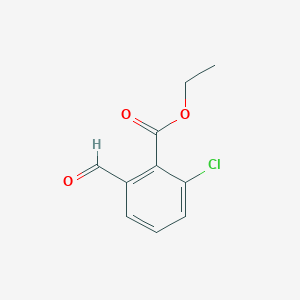
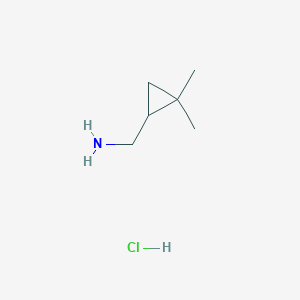
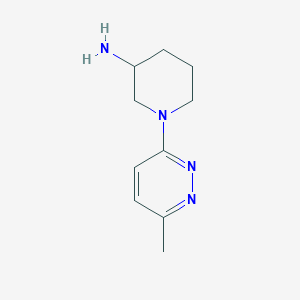
![Pyrido[2,3-b]pyrazine-2-carboxylic acid, 3,4-dihydro-3-oxo-](/img/structure/B1455302.png)
